molecular formula C19H18FN3O2 B251987 N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide

N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide

Número de catálogo: B251987
Peso molecular: 339.4 g/mol
Clave InChI: IDUPQLHNIVBINK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide, also known as JNJ-54175446, is a novel selective antagonist of the cannabinoid receptor 1 (CB1R). CB1R is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a crucial role in regulating various physiological processes, including appetite, pain perception, mood, and cognition. JNJ-54175446 has been developed as a potential therapeutic agent for the treatment of obesity, metabolic disorders, and drug addiction.

Mecanismo De Acción

N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide selectively binds to CB1R and blocks its activation by endocannabinoids, which are natural ligands of CB1R. By blocking CB1R activation, this compound reduces the activity of the endocannabinoid system, which is involved in the regulation of appetite, metabolism, and reward. The inhibition of CB1R by this compound leads to a decrease in food intake, body weight, and drug-seeking behavior.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on appetite and body weight, this compound has been shown to improve glucose tolerance and insulin sensitivity in obese mice, indicating its potential use in the treatment of metabolic disorders. This compound has also been shown to reduce anxiety-like behavior and improve cognitive function in animal models of anxiety and depression.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide is its selectivity for CB1R, which reduces the risk of off-target effects. Additionally, this compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it suitable for chronic dosing in preclinical studies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to formulate for in vivo studies.

Direcciones Futuras

There are several future directions for the research and development of N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide. One potential application is in the treatment of obesity and metabolic disorders, where this compound could be used as a novel pharmacological agent to reduce appetite and improve glucose homeostasis. Another potential application is in the treatment of substance abuse disorders, where this compound could be used to reduce drug-seeking behavior and prevent relapse. Additionally, further research is needed to understand the long-term effects of this compound on metabolic and cognitive function, as well as its potential side effects in humans.

Métodos De Síntesis

The synthesis of N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide involves a multi-step process that starts with the reaction of 4-fluorobenzoyl chloride with 3-aminopropylamine to form the intermediate N-(4-fluorobenzoyl)-3-aminopropylamine. The intermediate is then reacted with 2-(2-oxoindolin-3-ylidene)malononitrile to yield the final product, this compound.

Aplicaciones Científicas De Investigación

N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide has been extensively studied in preclinical models to evaluate its potential therapeutic applications. In animal studies, this compound has been shown to reduce food intake and body weight gain in obese rats and mice, indicating its potential use in the treatment of obesity. Additionally, this compound has been shown to reduce drug-seeking behavior and relapse in animal models of drug addiction, suggesting its potential use in the treatment of substance abuse disorders.

Propiedades

Fórmula molecular

C19H18FN3O2

Peso molecular

339.4 g/mol

Nombre IUPAC

N-[3-[(4-fluorobenzoyl)amino]propyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C19H18FN3O2/c20-15-8-6-13(7-9-15)18(24)21-10-3-11-22-19(25)17-12-14-4-1-2-5-16(14)23-17/h1-2,4-9,12,23H,3,10-11H2,(H,21,24)(H,22,25)

Clave InChI

IDUPQLHNIVBINK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)C3=CC=C(C=C3)F

SMILES canónico

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)C3=CC=C(C=C3)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.